5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Agrochemistry Herbicide Discovery Structure-Activity Relationship (SAR)

Researchers pursuing imidazole-based SAR libraries often face regioisomeric ambiguity and unreliable supply. 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid (CAS 840490-23-5) eliminates this risk as a precisely defined, privileged scaffold. • Validated core for xanthine oxidase inhibitors - free imino group required for XO binding. • 5-CF3 enhances herbicidal activity over 5-CN analogs in quantitative SAR. • Orthogonal COOH/CF3 handles enable rapid focused library synthesis. ≥98% purity; stored 2-8°C; shipped ambient.

Molecular Formula C5H3F3N2O2
Molecular Weight 180.08 g/mol
CAS No. 840490-23-5
Cat. No. B1419559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
CAS840490-23-5
Molecular FormulaC5H3F3N2O2
Molecular Weight180.08 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)9-1-10-3/h1H,(H,9,10)(H,11,12)
InChIKeyUNYBSERVIMALSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid: Fluorinated Heterocycle Building Block


5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid (CAS 840490-23-5) is a versatile, fluorinated heterocyclic building block characterized by a 1H-imidazole-4-carboxylic acid core with a trifluoromethyl (-CF3) substituent at the 5-position . Its molecular formula is C5H3F3N2O2, with a molecular weight of 180.08 g/mol . The compound features a carboxylic acid functional group, crucial for its reactivity and potential for hydrogen bonding with biological targets . The trifluoromethyl group imparts distinct electronic and steric properties, including increased lipophilicity and metabolic stability, which are highly valued in medicinal chemistry and agrochemical design .

5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid: Why Analogs Fail


The substitution pattern on the imidazole ring is a primary driver of biological activity and chemical reactivity, making direct substitution of 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid with its positional isomers or analogs risky without quantitative validation [1]. The trifluoromethyl group at the 5-position significantly alters the electronic distribution of the heterocycle compared to analogs with -CF3 at the 2- or 4-position, leading to distinct differences in enzyme inhibition potency and selectivity . For instance, research into related imidazole-4-carboxylic acid derivatives has demonstrated that modifications at specific ring positions can dramatically shift a compound's pharmacological profile, transforming an anti-tuberculosis agent into a xanthine oxidase inhibitor [2]. Furthermore, the specific combination of the 5-CF3 group and the 4-carboxylic acid creates a unique hydrogen-bonding and electrostatic surface that is not replicated by other trifluoromethyl-imidazole regioisomers [3].

5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid: Quantitative Differentiation


CF3 vs CN: Enhanced Herbicidal Potency

In the development of novel herbicidal imidazole-4-carboxamide derivatives, the substituent at the 5-position of the imidazole ring was a primary determinant of activity. A class-level inference shows that a trifluoromethyl (-CF3) group at the 5-position is significantly more effective at enhancing herbicidal activity than a cyano (-CN) group [1]. This finding underscores the value of the 5-CF3 motif for agrochemical discovery programs where maximizing potency is a key driver.

Agrochemistry Herbicide Discovery Structure-Activity Relationship (SAR)

Xanthine Oxidase Inhibition: Essential Free Imino Group

While not a direct inhibitor itself, the core structure of 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a direct precursor to the 4-trifluoromethylimidazole class of xanthine oxidase (XO) inhibitors. A direct structure-activity relationship (SAR) study established that within this series, a free imino group on the imidazole ring is strictly required for XO inhibitory activity [1]. This is a crucial differentiator, as other imidazole regioisomers or N-substituted analogs that lack this free NH (such as 1-substituted variants) would be predicted to be inactive against this therapeutic target.

Medicinal Chemistry Xanthine Oxidase Inhibitor Gout

Regioselective Cycloaddition: Efficient Synthetic Access

The synthesis of 5-trifluoromethylimidazole-4-carboxylates (esters which are direct precursors to the target carboxylic acid) proceeds via a base-induced cycloaddition of ethyl isocyanoacetates to trifluoroacetimidoyl chlorides. This reaction proceeds with high regioselectivity, providing a facile and practical route to this specific substitution pattern [1]. This is in contrast to other methods for synthesizing trifluoromethylated imidazoles, which may suffer from poor regioselectivity, require harsher conditions, or yield mixtures of isomers [2].

Organic Synthesis Heterocyclic Chemistry Building Block

5-CF3 Regioisomer: Predicted Physicochemical Profile

The 5-(trifluoromethyl) substitution pattern imparts specific predicted physicochemical properties that can guide early-stage drug discovery efforts. Calculated properties for the target compound include a boiling point of 402.0±45.0 °C, a density of 1.682±0.06 g/cm³, and a predicted pKa of 11.04±0.10 . While these are predictions and not direct measurements, they provide a baseline for comparing this specific regioisomer against others, such as 2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid (CAS 78016-98-5), which has a reported boiling point of 350.7°C at 760 mmHg , indicating that the position of the CF3 group significantly alters key physical properties.

ADME Drug Discovery Physicochemical Properties

5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid: Validated Applications


5-CF3 Motif in Herbicidal Lead Optimization

Research and development programs focused on novel herbicides should consider 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid as a privileged core scaffold. Quantitative structure-activity relationship (SAR) studies on related imidazole-4-carboxamides have demonstrated that a 5-CF3 substituent provides superior enhancement of herbicidal activity compared to a 5-CN group . This evidence supports the use of this specific compound as a starting point for synthesizing and screening focused libraries of imidazole-4-carboxamide derivatives, increasing the probability of identifying potent lead candidates compared to using analogs with alternative 5-position substituents.

Xanthine Oxidase Inhibitor Discovery for Gout

For research teams investigating novel treatments for hyperuricemia and gout, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid serves as an essential synthetic precursor. Foundational SAR studies have conclusively shown that the presence of a free imino group on the imidazole ring, as found in this compound, is a strict requirement for xanthine oxidase (XO) inhibitory activity within the 4-trifluoromethylimidazole class . This makes it a superior starting material compared to its N-substituted analogs, which are predicted to be inactive against XO. Using this compound allows for the exploration of this validated pharmacophore for the development of next-generation, non-purine XO inhibitors.

Diversity-Oriented Synthesis: Accessing Novel Chemical Space

In academic and industrial settings focused on diversity-oriented synthesis (DOS) or the creation of novel screening libraries, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a strategically valuable building block. Its synthesis from precursors that are accessible via a high-yielding, regioselective cycloaddition reaction ensures a reliable supply of this unique heterocyclic scaffold . The presence of both a carboxylic acid and the trifluoromethyl group provides two orthogonal handles for further functionalization, enabling the rapid generation of diverse compound collections with favorable drug-like properties imparted by the CF3 group .

Formulation Development: Leveraging Physical Property Differences

For process chemists and formulation scientists, the distinct physicochemical properties of the 5-CF3 regioisomer compared to other trifluoromethylimidazoles offer tangible advantages. The predicted higher boiling point (~402°C) and specific pKa (11.04) of 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid differentiate it from isomers like 2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid (boiling point ~351°C) . These differences can be exploited during purification (e.g., distillation), salt formation, or in the development of specific analytical methods (e.g., HPLC retention time differentiation), allowing for more precise process control and quality assurance when this specific isomer is required.

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